2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide
Description
2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a benzenesulfonamide group, and various substituents such as chlorine and methoxy groups
Properties
IUPAC Name |
2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-17(13-15-5-4-6-16-13)22(18,19)12-8-11(21-3)10(20-2)7-9(12)14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLWUGNAGKYZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC=N1)S(=O)(=O)C2=C(C=C(C(=C2)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide typically involves multi-step organic reactions
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Benzenesulfonamide Group: The benzenesulfonamide group is introduced via a sulfonation reaction, where a benzene derivative is treated with sulfuric acid or a sulfonyl chloride in the presence of a base.
Chlorination and Methoxylation: The final steps involve chlorination using reagents like thionyl chloride or phosphorus pentachloride, and methoxylation using methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Aqueous acids or bases at elevated temperatures.
Major Products
Substitution: Azido or cyano derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and desulfonated products.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in the case of drug development.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-dimethoxybenzenesulfonamide: Lacks the pyrimidine ring, making it less complex and potentially less specific in its interactions.
4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.
2-chloro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide: Lacks the methoxy groups, which can influence its solubility and chemical behavior.
Uniqueness
2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and biological activities. The presence of both the pyrimidine ring and the benzenesulfonamide group, along with the chlorine and methoxy substituents, makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
